molecular formula C22H28N2O3S2 B11605660 N-cyclohexyl-2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-cyclohexyl-2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11605660
M. Wt: 432.6 g/mol
InChI Key: OKUVSVXOKSUOHN-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-(4-METHYLBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a cyclohexyl group, a methylbenzenesulfonamido group, and a carboxamide group.

Preparation Methods

The synthesis of N-CYCLOHEXYL-2-(4-METHYLBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzothiophene core, followed by the introduction of the cyclohexyl group through a substitution reaction. The methylbenzenesulfonamido group can be introduced via sulfonation, and the carboxamide group is usually formed through an amidation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

N-CYCLOHEXYL-2-(4-METHYLBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine or the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the aromatic ring of the methylbenzenesulfonamido group. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-CYCLOHEXYL-2-(4-METHYLBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly for its anti-inflammatory or antimicrobial properties.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-(4-METHYLBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

N-CYCLOHEXYL-2-(4-METHYLBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can be compared with similar compounds, such as:

    N-Cyclohexyl-4-methylbenzenesulfonamide: This compound shares the sulfonamido group but lacks the benzothiophene core and carboxamide group.

    2-(4-Methylbenzenesulfonamido)benzamide: This compound has a similar sulfonamido group but differs in the core structure and other substituents. The uniqueness of N-CYCLOHEXYL-2-(4-METHYLBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N2O3S2

Molecular Weight

432.6 g/mol

IUPAC Name

N-cyclohexyl-2-[(4-methylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H28N2O3S2/c1-15-11-13-17(14-12-15)29(26,27)24-22-20(18-9-5-6-10-19(18)28-22)21(25)23-16-7-3-2-4-8-16/h11-14,16,24H,2-10H2,1H3,(H,23,25)

InChI Key

OKUVSVXOKSUOHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCCCC4

Origin of Product

United States

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